2-Methylpropyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
The compound 2-Methylpropyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the hexahydroquinoline carboxylate family, characterized by a bicyclic core with fused cyclohexenone and dihydropyridine rings. The compound’s unique substitution pattern—featuring a 4-chlorophenyl group at position 7, a 3-hydroxyphenyl group at position 4, and a 2-methylpropyl ester at position 3—distinguishes it from analogs. This article compares its structural, physicochemical, and crystallographic properties with similar derivatives.
Properties
IUPAC Name |
2-methylpropyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClNO4/c1-15(2)14-33-27(32)24-16(3)29-22-12-19(17-7-9-20(28)10-8-17)13-23(31)26(22)25(24)18-5-4-6-21(30)11-18/h4-11,15,19,25,29-30H,12-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZUTZLJZQQMBTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)O)C(=O)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386515 | |
| Record name | ST50723239 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5723-69-3 | |
| Record name | ST50723239 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with amines, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pH, and reactant concentrations is crucial for consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.
Scientific Research Applications
2-Methylpropyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Features
Hexahydroquinoline carboxylates share a common bicyclic framework but differ in substituents and ester groups. Below is a comparative analysis:
Table 1: Structural Comparison of Selected Hexahydroquinoline Carboxylates
Physicochemical Properties
- Lipophilicity: The 2-methylpropyl ester in the target compound provides moderate lipophilicity, intermediate between smaller esters (methyl, ethyl) and bulkier groups (cyclohexyl) .
- Hydrogen-Bonding Capacity: The 3-hydroxyphenyl group in the target compound enables strong hydrogen-bond donor interactions, comparable to the 4-hydroxy-3-methoxyphenyl group in the cyclohexyl analog . Methoxy-substituted derivatives (e.g., 4-OCH₃ in ) act primarily as hydrogen-bond acceptors, reducing intermolecular cohesion.
- Crystallographic Behavior: The ethyl derivative () crystallizes in a monoclinic system (P21/c) with intermolecular N–H⋯O hydrogen bonds forming infinite chains along the c-axis. The methyl analog () adopts a twisted boat conformation for the dihydropyridine ring, with a dihedral angle of 86.1° between aromatic planes, suggesting steric repulsion between substituents.
Electronic Effects
- Electron-Withdrawing vs. Methoxy groups (e.g., ) increase electron density, which may influence redox properties or binding to aromatic receptors.
- The cyclohexyl ester () introduces significant steric hindrance, likely affecting crystallization and solubility.
Biological Activity
2-Methylpropyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and potential therapeutic applications of this compound based on available literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 588.9 g/mol. The compound features multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H31BrClNO5 |
| Molecular Weight | 588.9 g/mol |
| IUPAC Name | 2-methylpropyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-7-(4-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Synthesis
The synthesis of this compound involves several steps including the formation of the hexahydroquinoline core followed by modifications to introduce various substituents. The general synthetic pathway includes:
- Formation of the Hexahydroquinoline Core : The initial step involves cyclization reactions to form the quinoline structure.
- Substitution Reactions : Subsequent reactions introduce the chlorophenyl and hydroxyphenyl groups through electrophilic aromatic substitution.
- Carboxylation : Finally, the carboxylic acid moiety is introduced to yield the final product.
Anticancer Properties
Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance:
- A related compound demonstrated significant antiproliferative activity against HeLa cells with an IC50 value ranging from 0.69 μM to 11 μM compared to doxorubicin (IC50 = 2.29 μM) . This suggests that structural modifications can enhance anticancer efficacy.
Enzyme Inhibition
The compound's structural features may also allow it to act as an inhibitor for various enzymes implicated in disease pathways:
- Histone Deacetylase Inhibitors (HDACIs) : Compounds with similar structures have been identified as potent HDAC inhibitors which play a crucial role in cancer therapy by altering gene expression patterns .
- Cholinesterase Inhibition : Some derivatives exhibit inhibitory activity against acetylcholinesterase (AChE), which is relevant for Alzheimer's disease treatment .
Case Studies
Several case studies have investigated the biological effects of similar compounds:
- Case Study on HDAC Inhibition : A study found that derivatives of hexahydroquinolines exhibited strong HDAC inhibitory activity with implications for cancer treatment .
- Cholinesterase Activity : Another study focused on pyrido[2,3-b]pyrazine derivatives showed promising dual inhibition against AChE and butyrylcholinesterase (BChE), suggesting similar potential for compounds like the one .
Q & A
Basic: What are the standard synthetic protocols for this hexahydroquinoline derivative?
Answer:
The synthesis typically involves a multi-step approach:
Condensation : React 4-chlorobenzaldehyde with a substituted amine (e.g., methylamine) under acidic conditions to form an imine intermediate .
Cyclization : Treat the intermediate with a cyclohexanone derivative (e.g., 3-hydroxyacetophenone) in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to construct the hexahydroquinoline core .
Esterification : Introduce the 2-methylpropyl ester group via nucleophilic acyl substitution using isobutyl chloroformate and a base (e.g., DMAP) .
Key Considerations : The 3-hydroxyphenyl group may require protection (e.g., using acetyl or tert-butyldimethylsilyl groups) during synthesis to prevent side reactions .
Advanced: How can reaction yields be optimized for introducing the 3-hydroxyphenyl substituent?
Answer:
The 3-hydroxyphenyl group’s introduction is sensitive to steric and electronic effects. Strategies include:
- Protection-Deprotection : Use acetyl protection for the hydroxyl group during cyclization, followed by deprotection with K₂CO₃/MeOH .
- Catalytic Optimization : Employ Sc(OTf)₃ as a catalyst to enhance regioselectivity during the Hantzsch-like cyclization step .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of aromatic intermediates, increasing reaction efficiency .
Validation : Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 7:3) and characterize intermediates via ¹H NMR (δ 6.7–7.3 ppm for aromatic protons) .
Basic: What spectroscopic methods are used to characterize this compound?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and carbonyl signals (C=O at ~170 ppm) .
- IR Spectroscopy : Confirm hydroxyl (broad peak ~3400 cm⁻¹) and ester (C=O stretch ~1720 cm⁻¹) groups .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]+ calc. for C₂₉H₃₁ClNO₄: 504.1943) .
- X-ray Crystallography : Resolve stereochemistry and confirm the fused hexahydroquinoline ring system .
Advanced: How can structural ambiguities in the hexahydroquinoline core be resolved?
Answer:
Ambiguities (e.g., chair vs. boat conformations) arise due to dynamic ring puckering. Solutions include:
- Variable-Temperature NMR : Analyze splitting patterns of methyl groups (e.g., δ 1.2–1.5 ppm) at 298K vs. 223K to detect conformational flexibility .
- DFT Calculations : Compare computed ¹³C chemical shifts with experimental data to validate the most stable conformation .
- Single-Crystal XRD : Resolve absolute configuration using anomalous dispersion effects (Flack parameter < 0.1) .
Basic: What biological activities are reported for analogous hexahydroquinoline derivatives?
Answer:
- Antimicrobial : Ethyl ester analogs show MIC values of 8–32 µg/mL against S. aureus and E. coli .
- Anti-inflammatory : 4-(3-Hydroxyphenyl) derivatives inhibit COX-2 (IC₅₀ ~15 µM) via competitive binding .
- Enzyme Modulation : Chlorophenyl-substituted analogs act as non-competitive inhibitors of acetylcholinesterase (Ki ~2.5 µM) .
Advanced: What mechanistic studies are needed to elucidate its pharmacological activity?
Answer:
- Molecular Docking : Model interactions with COX-2 (PDB ID: 5KIR) to identify key binding residues (e.g., Arg120, Tyr355) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) for enzyme targets .
- Metabolic Stability Assays : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation .
Basic: How should this compound be stored to ensure stability?
Answer:
- Conditions : Store at –20°C in airtight, light-protected containers under inert gas (N₂/Ar) .
- Solubility : Dissolve in anhydrous DMSO (10 mM stock) to prevent hydrolysis of the ester group .
- Monitoring : Check purity monthly via HPLC (C18 column, acetonitrile/water gradient; retention time ~12.3 min) .
Advanced: How do structural modifications (e.g., chloro vs. hydroxyl groups) impact bioactivity?
Answer:
- Chlorophenyl Group : Enhances lipophilicity (logP +0.5) and membrane penetration, improving antimicrobial potency .
- 3-Hydroxyphenyl Group : Introduces hydrogen-bonding capacity, increasing COX-2 selectivity (10-fold vs. COX-1) .
- Data Contradictions : Some studies report reduced activity with bulkier esters (e.g., pentyl vs. methyl), likely due to steric hindrance .
Basic: What are common impurities observed during synthesis?
Answer:
- Byproducts : Uncyclized intermediates (detected via HPLC as earlier-eluting peaks) .
- Oxidation Products : Quinoline derivatives formed via dehydrogenation (characterized by UV-Vis λmax ~320 nm) .
- Mitigation : Use reducing agents (e.g., NaBH₄) during cyclization and purify via flash chromatography (silica gel, hexane/EtOAc) .
Advanced: How can contradictory bioactivity data across studies be reconciled?
Answer:
Contradictions often arise from:
- Purity Variations : Impurities >5% can skew IC₅₀ values. Validate via elemental analysis (C, H, N ±0.3%) .
- Assay Conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free) alter compound bioavailability .
- Structural Isomerism : Cis/trans isomerism in the hexahydroquinoline core may lead to divergent activities. Use NOESY NMR to confirm configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
